molecular formula C11H16ClN3 B581706 [3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine hydrochloride CAS No. 1211683-84-9

[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine hydrochloride

Cat. No. B581706
CAS RN: 1211683-84-9
M. Wt: 225.72
InChI Key: MCTDECPVBXACTG-UHFFFAOYSA-N
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Description

“3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride” is a chemical compound with the IUPAC name N-[3-(1H-benzimidazol-2-yl)propyl]-N-methylamine dihydrochloride . It has a molecular weight of 262.18 and its InChI code is 1S/C11H15N3.2ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);2*1H . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H15N3.2ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);2*1H . This indicates that the compound consists of a benzimidazole ring attached to a propyl chain, which is further connected to a methylamine group. Two hydrochloride ions are also associated with the molecule .


Physical And Chemical Properties Analysis

The compound “3-(1H-1,3-benzodiazol-2-yl)propylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 262.18 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTDECPVBXACTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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